

# An In-Depth Technical Guide to Tetracosanoate in Food and Nutrition

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## Compound of Interest

Compound Name: Tetracosanoate

Cat. No.: B1234217

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## Introduction

**Tetracosanoate**, also known as lignoceric acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula  $C_{24}:0$ .<sup>[1]</sup> While present in the human diet in small amounts, it plays a crucial structural role in the body, particularly as a component of sphingolipids, which are vital for the integrity and function of nerve cell membranes.<sup>[2]</sup> The metabolism of **tetracosanoate** is a key area of research, as its accumulation is implicated in severe peroxisomal disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of **tetracosanoate** in food and nutrition, with a focus on its dietary sources, metabolic pathways, and analytical quantification, tailored for professionals in research and drug development.

## Data Presentation: Quantitative Occurrence of Tetracosanoate in Foods

The dietary intake of **tetracosanoate** is relatively low compared to other saturated fatty acids. It is found in a variety of natural fats and oils, with notable concentrations in certain nut oils and legumes.<sup>[1][5]</sup> The following tables summarize the quantitative data on **tetracosanoate** content in various food sources.

Table 1: **Tetracosanoate** (Lignoceric Acid, 24:0) Content in Selected Fats and Oils

Food Source	Tetracosanoate Content (g per 100g)
Peanut oil	1.1 - 2.2 <sup>[1]</sup>
Olive Oil	0.5 - 1.0 <sup>[6]</sup>

Table 2: **Tetracosanoate** (Lignoceric Acid, 24:0) Content in Selected Nuts, Seeds, and Legumes

Food Source	Tetracosanoate Content (mg per 100g)
Roasted peanuts	690 <sup>[7]</sup>
Macadamia nuts	280 <sup>[7]</sup>
Pine nut (raw)	26 <sup>[7]</sup>
Buckwheat flour (outer layer)	31 <sup>[7]</sup>
Yuba (dried type)	31 <sup>[7]</sup>

Table 3: **Tetracosanoate** (Lignoceric Acid, 24:0) Content in Other Food Products

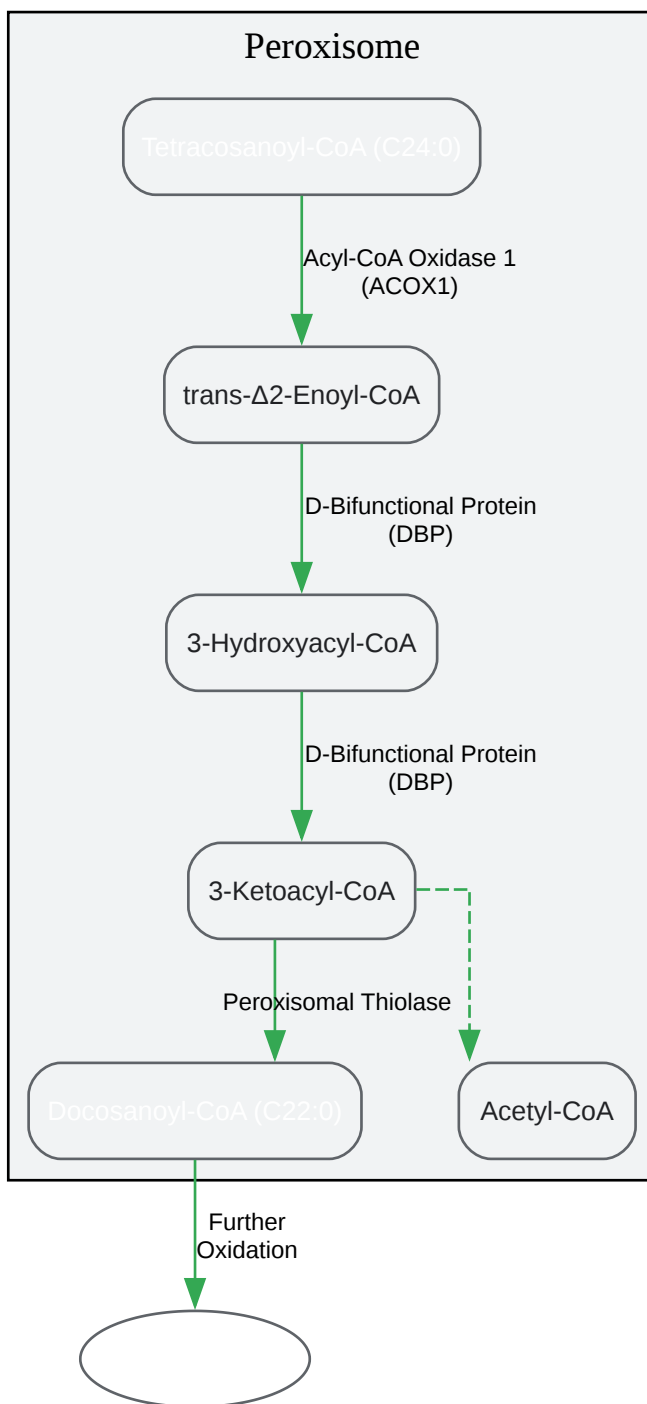
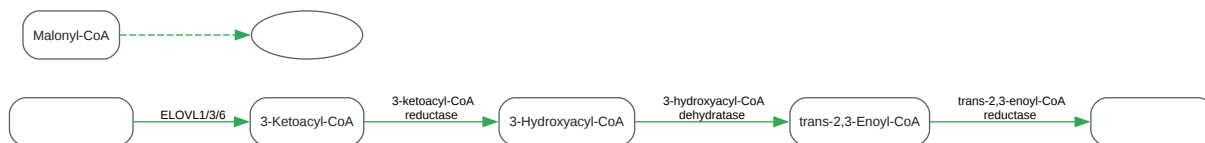
Food Source	Tetracosanoate Content (mg per 100g)
Clove	490 <sup>[7]</sup>
Japanese anchovy (tazukuri)	29 <sup>[7]</sup>
Ayu sweetfish (cultured, viscera, raw)	28 <sup>[7]</sup>
Chocolate biscuit	27 <sup>[7]</sup>
Whale (blubber, raw)	25 <sup>[7]</sup>

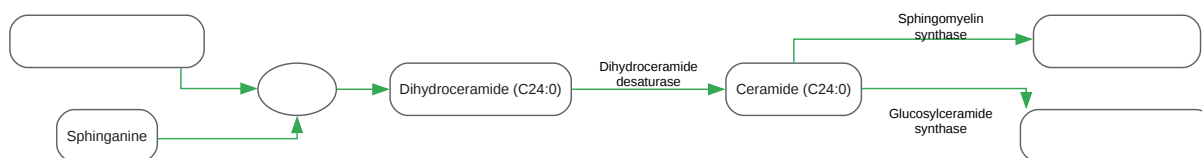
## Metabolic Pathways of Tetracosanoate

The metabolism of **tetracosanoate** involves both anabolic and catabolic pathways that are critical for maintaining cellular homeostasis. Its synthesis occurs through the fatty acid elongation system, while its degradation is primarily carried out in peroxisomes via  $\beta$ -oxidation.

## Fatty Acid Elongation Pathway

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum by a multi-enzyme complex. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).<sup>[6]</sup> Specifically, the elongation of shorter fatty acids to produce **tetracosanoate** involves the sequential addition of two-carbon units from malonyl-CoA.





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